molecular formula C19H15BrN4O3 B2573938 1-{[(2-bromophenyl)carbamoyl]methyl}-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxamide CAS No. 1251618-85-5

1-{[(2-bromophenyl)carbamoyl]methyl}-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxamide

Katalognummer: B2573938
CAS-Nummer: 1251618-85-5
Molekulargewicht: 427.258
InChI-Schlüssel: OAVXJIZKUBGGIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a dihydropyrimidine carboxamide derivative characterized by a 6-oxo-1,6-dihydropyrimidine core. Key structural features include:

  • A 2-bromophenyl carbamoyl methyl substituent at position 1.
  • A phenyl group at position 2.
  • A carboxamide moiety at position 3.

Eigenschaften

IUPAC Name

1-[2-(2-bromoanilino)-2-oxoethyl]-6-oxo-2-phenylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O3/c20-14-8-4-5-9-15(14)23-16(25)11-24-18(12-6-2-1-3-7-12)22-10-13(17(21)26)19(24)27/h1-10H,11H2,(H2,21,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVXJIZKUBGGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)NC3=CC=CC=C3Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-{[(2-bromophenyl)carbamoyl]methyl}-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyrimidine core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of the 2-bromophenyl group: This step often involves a nucleophilic substitution reaction where a brominated aromatic compound is reacted with the dihydropyrimidine intermediate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

1-{[(2-bromophenyl)carbamoyl]methyl}-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Wissenschaftliche Forschungsanwendungen

1-{[(2-bromophenyl)carbamoyl]methyl}-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-{[(2-bromophenyl)carbamoyl]methyl}-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions at the molecular level. These interactions can lead to changes in the activity of the target, ultimately affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes structural differences and hypothesized implications:

Compound Name (Source) Key Substituents Hypothesized Properties/Effects
Target Compound 2-Bromophenyl carbamoyl methyl, phenyl, carboxamide High lipophilicity (due to Br); potential steric hindrance; moderate solubility .
2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-... () 4-Fluorobenzyl, 1-amino-1-methylethyl, hydroxy Lower lipophilicity (F vs. Br); enhanced hydrogen bonding (hydroxy and amino groups) .
Methyl 2-(1-{[(Benzyloxy)carbonyl]amino}-1-methylethyl)-5,6-dihydroxy... () Benzyloxycarbonylamino, dihydroxy, methyl ester Higher polarity (dihydroxy, ester); reduced metabolic stability (ester hydrolysis) .
6-Oxo-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile () Phenyl, sulfanyl (mercapto), carbonitrile Enhanced metal coordination (sulfanyl); electron-withdrawing effects (CN) .
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-... () Methoxyethylsulfanyl, isobutyl Improved solubility (methoxy); increased lipophilicity (isobutyl) .
N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-... () Bis(4-methoxyphenyl)methyl, pyridazinyl High steric hindrance; potential for π-π interactions (pyridazinyl) .

Physicochemical Properties

  • Lipophilicity : The bromine atom in the target compound likely increases logP compared to fluorine-containing () or methoxy-substituted () analogues.
  • Solubility : The carboxamide group may improve aqueous solubility relative to ester () or carbonitrile () derivatives.
  • Stability : The absence of hydrolyzable groups (e.g., esters in ) suggests greater metabolic stability than some analogues.

Biologische Aktivität

The compound 1-{[(2-bromophenyl)carbamoyl]methyl}-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxamide (CAS No. 1251618-85-5) is a dihydropyrimidine derivative that has gained attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15BrN2O3\text{C}_{16}\text{H}_{15}\text{Br}\text{N}_2\text{O}_3

This structure includes a dihydropyrimidine core, which is known for its diverse biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of dihydropyrimidine derivatives. The target compound was evaluated for its antiproliferative activity against several cancer cell lines, including:

  • A549 (lung cancer)
  • HT29 (colon cancer)
  • MCF7 (breast cancer)
  • MDA-MB-231 (breast cancer)

In a screening study, the compound demonstrated significant cytotoxic effects, particularly against the HT29 and MDA-MB-231 cell lines. The IC50 values were found to range from 3.99 to 29.14 μM for these cell lines, indicating a potent inhibitory effect on cell proliferation .

Cell LineIC50 Value (μM)
A54919.51
HT292.49
MCF729.14
MDA-MB-2313.99

The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl groups significantly influenced the biological activity, with unsubstituted phenyl derivatives showing enhanced potency compared to their substituted counterparts.

The mechanism by which this compound exerts its anticancer effects is believed to involve apoptosis induction and cell cycle arrest. Studies have shown that treatment with this compound leads to increased apoptosis rates in treated cells compared to controls, suggesting a potential pathway for therapeutic intervention .

Antimicrobial Activity

In addition to anticancer properties, preliminary investigations into the antimicrobial activity of dihydropyrimidine derivatives have shown promising results against various pathogens. The compound was tested against multidrug-resistant strains, including:

  • Klebsiella pneumoniae
  • Escherichia coli
  • Pseudomonas aeruginosa

These studies indicated that certain derivatives exhibited moderate antibacterial activity, which could be attributed to their structural features influencing membrane permeability and interaction with bacterial targets .

Case Studies

A notable case study involved the synthesis and evaluation of various dihydropyrimidine derivatives, including the target compound. The study reported that compounds with specific substituents on the phenyl rings exhibited enhanced anticancer activity against breast and colon cancer cell lines. The results were consistent across multiple experiments, reinforcing the potential of these compounds as therapeutic agents .

Q & A

Basic: What are the recommended synthetic routes for 1-{[(2-bromophenyl)carbamoyl]methyl}-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxamide, and how can experimental design optimize yield?

Answer:
The synthesis typically involves a multi-step approach:

Coupling Reactions : React 2-bromophenyl isocyanate with a β-keto ester to form the carbamoyl intermediate.

Cyclization : Use acid catalysis (e.g., H₂SO₄) or microwave-assisted conditions to form the dihydropyrimidine core.

Functionalization : Introduce the phenyl group via Suzuki-Miyaura coupling.
Optimization Strategies :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent polarity) for yield maximization .
  • Process Control : Implement real-time monitoring (e.g., in situ FTIR) to track intermediate formation and minimize side reactions .

Advanced: How can computational modeling (e.g., COMSOL Multiphysics or DFT) predict the compound’s reactivity in catalytic environments?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian or ORCA for energy minimization .
  • COMSOL Simulations : Model mass transfer and reaction kinetics in heterogeneous catalytic systems (e.g., Pd/C) to optimize reaction conditions .
  • Machine Learning Integration : Train models on existing kinetic data to predict optimal solvent-catalyst pairs .

Basic: What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

Answer:

  • HPLC-PDA : Quantify purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • NMR Spectroscopy : Confirm regioselectivity via ¹H/¹³C NMR (e.g., δ ~7.8 ppm for pyrimidine protons) .
  • XRD : Validate crystallinity; compare with simulated patterns from Cambridge Structural Database .

Advanced: How can contradictory bioactivity data (e.g., IC₅₀ variations) across studies be methodologically resolved?

Answer:

  • Meta-Analysis : Pool data from multiple studies, adjusting for variables (cell lines, assay protocols) using multivariate regression .
  • Orthogonal Assays : Validate activity via SPR (binding affinity) and cellular thermal shift assays (target engagement) .
  • Theoretical Frameworks : Link discrepancies to differences in lipophilicity or membrane permeability using QSAR models .

Basic: What stability studies are essential for ensuring the compound’s integrity under storage and experimental conditions?

Answer:

  • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products via LC-MS .
  • pH Stability : Test solubility and degradation kinetics in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
  • Long-Term Storage : Monitor crystalline vs. amorphous forms using DSC to prevent polymorphic transitions .

Advanced: What methodologies elucidate the compound’s degradation pathways under oxidative stress?

Answer:

  • EPR Spectroscopy : Detect radical intermediates generated during H₂O₂ exposure .
  • Isotope Labeling : Use ¹⁸O-labeled H₂O to track oxygen incorporation in degradation products .
  • Computational Degradation Prediction : Apply AI-driven platforms (e.g., Schrödinger’s BioLuminate) to simulate bond cleavage pathways .

Basic: How to design a robust SAR study for this compound’s analogs?

Answer:

  • Scaffold Modification : Systematically vary substituents (e.g., bromophenyl → chlorophenyl) and assess activity .
  • 3D-QSAR : Align analogs using CoMFA/CoMSIA to correlate steric/electronic fields with bioactivity .
  • Data Reprodubility : Standardize assay protocols across labs (e.g., ATP levels for cytotoxicity) .

Advanced: What advanced separation techniques (e.g., chiral chromatography) resolve enantiomeric impurities in synthesis?

Answer:

  • Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol gradients .
  • Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid) to isolate enantiomers .
  • Microfluidic Separation : Leverage laminar flow in microchannels for high-resolution enantiomer purification .

Basic: How to validate the compound’s target engagement in cellular models?

Answer:

  • CRISPR Knockout : Compare activity in wild-type vs. target gene-KO cell lines .
  • Pull-Down Assays : Use biotinylated probes and streptavidin beads to isolate target proteins .
  • Fluorescence Polarization : Measure binding affinity with fluorescently labeled compound .

Advanced: What interdisciplinary approaches (e.g., chemical biology, glycomics) explore its off-target effects?

Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to map off-targets .
  • Glycomics Integration : Screen for interactions with glycoproteins via lectin microarrays .
  • Systems Biology Modeling : Build interaction networks using STRING or Reactome to predict pathway-level effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.